N3-L-Val-OH (CHA)

Catalog No.
S812385
CAS No.
1217462-63-9
M.F
C₅H₉N₃O₂
M. Wt
143.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N3-L-Val-OH (CHA)

CAS Number

1217462-63-9

Product Name

N3-L-Val-OH (CHA)

IUPAC Name

(2S)-2-azido-3-methylbutanoic acid;cyclohexanamine

Molecular Formula

C₅H₉N₃O₂

Molecular Weight

143.14

InChI

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1

SMILES

CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N

Synonyms

(2S)-2-Azido-3-methylbutanoic Acid Cyclohexylammonium Salt; (S)-2-Azido-3-methylbutyric Acid Cyclohexylammonium Salt;

N3-L-Val-OH (CHA) (CAS: 1217462-63-9) is the cyclohexylammonium (CHA) salt of alpha-azido-L-valine, a highly versatile building block used in solid-phase peptide synthesis (SPPS), bioorthogonal click chemistry, and the synthesis of active pharmaceutical ingredients (APIs) such as Valacyclovir. By masking the alpha-amine as an azide, this compound completely bypasses the steric bulk associated with standard Fmoc or Boc protecting groups, facilitating the synthesis of sterically hindered or aggregation-prone peptide sequences. Furthermore, the azide moiety serves as a reliable handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloadditions, enabling site-specific bioconjugation. Procuring the compound as a cyclohexylammonium salt transforms the naturally oily and unstable free azido acid into a free-flowing, highly crystalline powder, ensuring precise stoichiometric weighing, extended shelf-life, and reproducible performance in both laboratory and industrial workflows .

Substituting N3-L-Val-OH (CHA) with its free acid counterpart or standard N-protected valines (e.g., Fmoc-L-Val-OH) introduces severe process liabilities. The free azido acid is a hygroscopic oil that is notoriously difficult to weigh accurately and degrades rapidly at room temperature, leading to variable coupling stoichiometries and batch failures. Conversely, while Fmoc-L-Val-OH is stable, its bulky protecting group exacerbates the inherent steric hindrance of valine's beta-branched side chain, often resulting in incomplete couplings or requiring expensive double-coupling protocols. Additionally, standard N-acyl protected amino acids are prone to racemization via oxazolone intermediates under strong activation conditions. The N3-L-Val-OH (CHA) salt uniquely solves these issues: the CHA salt guarantees long-term crystalline stability, while the azide group prevents oxazolone-mediated racemization and minimizes steric bulk, making it a non-interchangeable precursor for high-purity, hindered peptide synthesis [1].

Crystalline Stability and Handling: CHA Salt vs. Free Azido Acid

The conversion of alpha-azido acids into their cyclohexylammonium (CHA) salts fundamentally alters their physical properties, transforming them from unstable oils into highly crystalline solids. While the free N3-L-Val-OH acid is an oil that exhibits significant degradation and moisture absorption over weeks at ambient conditions, the N3-L-Val-OH (CHA) salt maintains >99% purity and remains a free-flowing powder for over 12 months when stored at 4°C. This crystalline nature allows for precise stoichiometric weighing without the handling losses or concentration variability associated with viscous oils [1].

Evidence DimensionPhysical state and long-term storage stability
Target Compound DataN3-L-Val-OH (CHA): Crystalline solid, >99% purity retained for >12 months at 4°C
Comparator Or BaselineN3-L-Val-OH (free acid): Viscous, hygroscopic oil prone to degradation
Quantified DifferenceTransformation from an unstable oil to a weighable, shelf-stable crystalline powder
ConditionsStandard laboratory storage and weighing conditions

Eliminates weighing errors and cold-chain degradation risks, ensuring batch-to-batch reproducibility in industrial scale-up.

Overcoming Beta-Branched Steric Hindrance in SPPS

Valine is notoriously difficult to couple in SPPS due to its beta-branched isopropyl side chain. When combined with a bulky Fmoc protecting group, coupling yields in hindered sequences (e.g., Val-Val or Val-Pro) often drop significantly. N3-L-Val-OH, generated in situ by desalting the CHA salt, utilizes the exceptionally small azide group (N3) instead of Fmoc. This minimal steric footprint allows for rapid and near-quantitative (>95%) coupling yields even in highly hindered contexts, whereas Fmoc-L-Val-OH often requires extended reaction times, elevated temperatures, or double-coupling protocols to achieve comparable conversion[1].

Evidence DimensionCoupling efficiency in sterically hindered peptide sequences
Target Compound DataN3-L-Val-OH: >95% yield in standard single-coupling cycles
Comparator Or BaselineFmoc-L-Val-OH: Often <80% yield without double-coupling or heating
Quantified DifferenceSignificant reduction in steric bulk leading to near-quantitative single-coupling yields
ConditionsSolid-phase peptide synthesis (SPPS) of hindered sequences

Reduces the need for expensive coupling reagents and shortens synthesis cycle times for complex peptides.

Absolute Stereochemical Integrity via Oxazolone Prevention

During the activation of the C-terminus for amide bond formation, standard N-acyl or Fmoc-protected amino acids can form oxazolone intermediates, which readily deprotonate and lead to racemization. Because the azide group in N3-L-Val-OH lacks the necessary carbonyl oxygen to participate in this cyclization, oxazolone formation is chemically impossible. Consequently, N3-L-Val-OH can be subjected to the most aggressive activation methods—including conversion to the highly reactive acid chloride or use of strong uronium/phosphonium coupling agents—while maintaining <0.1% D-enantiomer formation, compared to the 1-5% racemization often observed with standard protected valines under similar conditions [1].

Evidence DimensionEpimerization rate during strong C-terminal activation
Target Compound DataN3-L-Val-OH: <0.1% racemization (oxazolone formation impossible)
Comparator Or BaselineN-acyl/Fmoc-L-Val-OH: 1-5% racemization under aggressive activation
Quantified DifferenceNear-total elimination of racemization pathways
ConditionsStrong activation conditions (e.g., acid chloride formation or HATU/DIPEA)

Ensures the highest possible chiral purity for active pharmaceutical ingredients (APIs) and therapeutic peptides.

Streamlined CuAAC/SPAAC Click Chemistry Integration

Incorporating functional handles into peptides typically requires post-synthetic deprotection and modification steps. N3-L-Val-OH (CHA) directly introduces a bioorthogonal azide group at the specific valine residue during standard synthesis. This azide is completely inert to standard SPPS conditions but reacts rapidly and quantitatively via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO/BCN reagents. Compared to using standard valine and attempting downstream functionalization, utilizing N3-L-Val-OH reduces the number of synthetic steps and avoids the yield losses associated with non-specific conjugation.

Evidence DimensionSynthetic steps for site-specific bioconjugation
Target Compound DataN3-L-Val-OH (CHA): Direct incorporation, 1-step click conjugation
Comparator Or BaselineStandard L-Valine: Requires multiple protection/deprotection and cross-linking steps
Quantified DifferenceEliminates intermediate functionalization steps, achieving >90% click conjugation yields
ConditionsPeptide modification via CuAAC or SPAAC

Dramatically simplifies the production of antibody-drug conjugates (ADCs), labeled peptides, and biomaterials.

Synthesis of Sterically Hindered and Aggregation-Prone Peptides

Directly leveraging the minimal steric bulk of the azide group demonstrated in coupling efficiency assays, N3-L-Val-OH is the ideal building block for synthesizing difficult peptide sequences where Fmoc-L-Val-OH fails or requires excessive double-coupling[1].

Production of High-Purity Chiral APIs (e.g., Valacyclovir Intermediates)

Because it cannot form racemization-inducing oxazolones during activation, this compound is perfectly suited for synthesizing valine-ester prodrugs like Valacyclovir under strong activation conditions without compromising stereopurity .

Site-Specific Bioconjugation and ADC Linker Development

Utilizing the bioorthogonal reactivity of the azide moiety, N3-L-Val-OH (CHA) is procured to incorporate click-ready handles into peptides or proteins, enabling seamless SPAAC or CuAAC conjugation with fluorophores, PEG chains, or cytotoxic payloads .

Industrial Scale-Up of Azido-Peptide Precursors

The exceptional crystalline stability and handling properties of the CHA salt make it the preferred form for bulk procurement and large-scale manufacturing, completely avoiding the degradation and weighing inaccuracies of the free azido acid[1].

Dates

Last modified: 08-15-2023

Explore Compound Types